2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

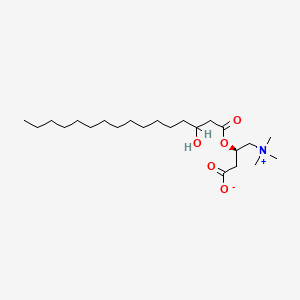

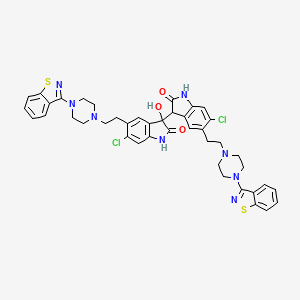

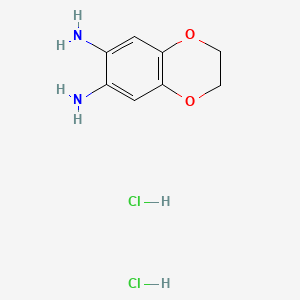

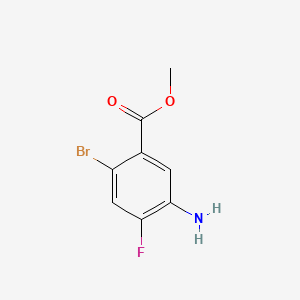

2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride, also known as 1,2-Diamino-4,5-ethylenedioxybenzene Dihydrochloride, is a chemical compound with the molecular formula C8H12Cl2N2O2 . It has a molecular weight of 239.10 g/mol .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride consists of a benzodioxine ring with two amine groups attached at the 6 and 7 positions . The InChI string for this compound isInChI=1S/C8H10N2O2.2ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;;/h3-4H,1-2,9-10H2;2*1H . Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.10 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 238.0275830 g/mol . The topological polar surface area is 70.5 Ų . The heavy atom count is 14 . The complexity of the compound is 147 .Aplicaciones Científicas De Investigación

Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide have been synthesized and shown to possess potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017).

Anti-Diabetic Agents : Synthesized derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Synthesis Processes : A novel tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins has been developed using Cu2O as a catalyst (Bao et al., 2008).

Antibacterial and Antifungal Agents : Certain synthesized derivatives of 2,3-dihydro-1,4-benzodioxin have been identified as promising antibacterial and antifungal agents (Abbasi et al., 2020).

Anticonvulsant Activity : Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have shown potential anticonvulsant activity (Arustamyan et al., 2019).

Inflammation Treatment : New sulfonamides bearing a 1,4-benzodioxin ring synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have shown potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Dual Nucleophilic Aromatic Substitution (SNAr) : The compound has been used in the synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines via a dual SNAr reaction (Deshmukh et al., 2013).

Bacterial Biofilm Inhibition and Cytotoxicity : Certain N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and shown to inhibit bacterial biofilms, with minimal cytotoxicity (Abbasi et al., 2020).

Anti-inflammatory Activity : Carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized, displaying anti-inflammatory properties comparable to Ibuprofen (Vazquez et al., 1996).

Chiral Building Block Preparation : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, derived from the compound, are important chiral synthons for the synthesis of therapeutic agents such as Doxazosin mesylate, with efficient preparation methods being developed (Mishra et al., 2016).

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6,7-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;;/h3-4H,1-2,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHGNNYLGJCVEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate](/img/structure/B569097.png)

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)